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Compound of Interest

Methyl 3-(4-
Compound Name:

bromomethyl)cinnamate

Cat. No.: B123132

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-(4-bromomethyl)cinnamate (CAS No. 946-99-6). The information detailed herein is
essential for the accurate identification, characterization, and quality control of this compound
in research and development settings. This document presents predicted spectroscopic data
based on the analysis of structurally similar compounds, alongside detailed experimental
protocols for acquiring such data.

Compound Information
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Property Value

methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-
IUPAC Name yl (E)-3-[4-( yl)phenyl]prop

enoate[1]

Synonyms Methyl (E)—4-(I§romo-meth-yl)cinnamate, 4-
Bromomethylcinnamic acid methyl ester

CAS Number 946-99-6[2][3]

Molecular Formula C11H11BrO2[2]

Molecular Weight 255.11 g/mol [1][2]

Physical State Solid[4]

Melting Point 57-60 °C[4]

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for Methyl 3-(4-
bromomethyl)cinnamate, the following tables provide predicted data based on established
values for cinnamate derivatives and related compounds. These tables serve as a robust guide
for spectral interpretation.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Solvent: CDCIs Frequency: 400 MHz (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.65 d 1H H-a (vinylic)
Ar-H (ortho to
~7.50 d 2H
CH=CH)
~7.40 d 2H Ar-H (ortho to CH2Br)
~6.40 d 1H H-B (vinylic)
~4.50 S 2H -CH2Br
~3.80 s 3H -OCHs

3C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy

Solvent: CDCIs Frequency: 100 MHz (Predicted)

Chemical Shift (6, ppm) Assignment
~167.0 C=0 (ester)
~144.0 C-a (vinylic)
~139.0 Ar-C (quaternary, attached to CHzBr)
~134.0 Ar-C (quaternary, attached to C=C)
~129.5 Ar-CH (ortho to CH2Br)
~128.5 Ar-CH (ortho to CH=CH)
~118.0 C-B (vinylic)
~52.0 -OCHs
~32.0 -CH2Br
IR (Infrared) Spectroscopy
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Sample Preparation: KBr Pellet (Predicted)

Frequency (cm™?) Intensity Assignment

C-H stretch (aromatic and

~3050 Medium vinylic)
~2950 Medium C-H stretch (aliphatic)
1720 Strong C=0 stretch (a,B-unsaturated
ester)

~1640 Medium C=C stretch (alkene)
~1600, ~1450 Medium C=C stretch (aromatic ring)
~1250, ~1170 Strong C-O stretch (ester)
~980 Strong =C-H bend (trans-alkene)
~690 Strong C-Br stretch

MS (Mass Spectrometry)

lonization Method: Electron lonization (El) (Predicted)
mlz Relative Intensity (%) Assignment

[M]* (Molecular ion peak,

254/256 Moderate bromine isotopes)

175 High [M - Br]*

147 Moderate [M - Br - COJ* or [C10HeO]*
115 High [CaH7]* (indenyl cation)

91 Moderate [C7H7]* (tropylium ion)

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The following sections detail standardized procedures for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Methyl 3-(4-bromomethyl)cinnamate in
approximately 0.6 mL of deuterated chloroform (CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

e Analysis: Transfer the solution to a 5 mm NMR tube. Acquire *H and 13C NMR spectra on a
400 MHz spectrometer.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Integrate the signals in the *H
NMR spectrum and identify the chemical shifts for all signals in both *H and *3C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a
mixture of approximately 1-2 mg of the solid sample with 100-200 mg of dry KBr powder.

» Pellet Formation: Place the mixture in a pellet die and apply pressure to form a transparent
or translucent pellet.

¢ Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the
spectrum, typically in the range of 4000-400 cm~—1.

o Background Correction: Record a background spectrum of a pure KBr pellet and subtract it
from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).
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« lonization: Utilize electron ionization (El) at 70 eV to generate charged fragments.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
quadrupole or time-of-flight (TOF) analyzer.

o Detection: Detect the ions and generate a mass spectrum that plots relative abundance
against m/z.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships between the different spectroscopic techniques in chemical structure elucidation.
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Spectroscopic Analysis Workflow

Sample Preparation

Compound Sample

l

Dissolve in Prepare KBr Pellet Prepare for
Deuterated Solvent or Thin Film GC/Direct Inlet

Data Acquisition

NMR Spectrometer

(tH, 13C) FT-IR Spectrometer Mass Spectrometer
Data Analysis & Interpretation
NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling) (Functional Groups) (Molecular Weight, Fragmentation)

i

Structure Elucidation

Logical Relationships in Structure Elucidation

1H NMR
(Proton Framework)

Correlates protons
to carbons (HSQC/HMQC)

Mass Spectrometry IR Spectroscopy 13C NMR Shows proton connectivity
(Molecular Formula) (Functional Groups) (Carbon Skeleton) and environment

Provides molecular weight
and elemental composition

Confirms carbon count
and environment

Identifies key bonds
(C=0, C=C, C-Br)

Final Structure
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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